molecular formula C7H11N3O2 B070579 (S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione CAS No. 175853-35-7

(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione

Cat. No.: B070579
CAS No.: 175853-35-7
M. Wt: 169.18 g/mol
InChI Key: FLYULXUFFBRLDA-YFKPBYRVSA-N
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Description

(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione is a sophisticated, chiral bicyclic lactam scaffold of significant interest in medicinal chemistry and drug discovery. This enantiomerically pure compound features a unique fused-ring system incorporating pyrrolidine and triazepine dione motifs, presenting a rigid, three-dimensional structure with multiple hydrogen bond acceptors and donors. Its primary research value lies in its application as a versatile building block for the synthesis of complex molecules, particularly for probing biological targets that exhibit stereoselectivity, such as proteases, kinases, and G-protein-coupled receptors (GPCRs). The constrained conformation and polar functionality of this scaffold make it an ideal candidate for constructing peptidomimetics and for use in fragment-based drug design (FBDD) to explore novel chemical space. Researchers utilize this compound to develop potential enzyme inhibitors, modulate protein-protein interactions, and create proprietary compound libraries for high-throughput screening. Provided with high chemical purity and characterized enantiomeric excess, this reagent is essential for advancing projects in lead optimization and the development of novel therapeutic agents.

Properties

IUPAC Name

(9aS)-3,4,7,8,9,9a-hexahydro-2H-pyrrolo[2,1-d][1,2,5]triazepine-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c11-6-4-8-9-7(12)5-2-1-3-10(5)6/h5,8H,1-4H2,(H,9,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYULXUFFBRLDA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NNCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)NNCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione typically involves the condensation of appropriate diketones with hydrazine monohydrate. This reaction facilitates the construction of the seven-membered triazepine ring . Another method involves the use of previously prepared intermediates, such as 1-aryl-3H-pyrrolo[2,1-d][1,2,5]triazepine-4(5H)-thiones, which are then arylated using boronic acids in a Liebeskind-Srogl palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Ring-Opening and Rearrangement Reactions

The compound exhibits diverse reactivity under acidic or basic conditions:

  • Acid-catalyzed hydrolysis : The lactam ring opens in concentrated HCl to generate amino acid derivatives, which can recyclize under controlled pH .
  • Base-mediated rearrangements : In NaOH/ethanol, ring-opening intermediates form dithiocarbamates, which cyclize into hexahydro-1,3,6-thiadiazepine-2,7-dithione .
  • Thermal decomposition : Prolonged heating in water (>8 hours) decomposes the compound into simpler pyrazole derivatives .

Catalytic and Solvent Effects

Reaction outcomes are highly solvent- and catalyst-dependent:

Reaction TypeConditionsProductYield
Cyclization DMF, 100°CPyridazinone-fused triazepine57%
Oxidation DDQ, CH₂Cl₂Benzimidazole derivative68%
Hydrazone formation EtOH, Et₃NHydrazinyl triazepine78%

Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitutions, while protic solvents stabilize tautomeric intermediates .

Comparative Reactivity with Related Heterocycles

The compound’s reactivity diverges from simpler triazepines due to its fused pyrrole system:

CompoundKey Structural FeatureReactivity Difference
1H-Pyrrolo[3,4-f] triazepineDifferent ring fusion patternLess prone to oxidation
4-HydroxypyrroleLacks triazepine moietyNo lactam ring-opening
Benzo[f] triazepineAromatic benzene fusionHigher thermal stability

The hexahydro configuration enhances susceptibility to ring-opening reactions compared to aromatic analogs .

Mechanistic Insights and Reaction Pathways

  • α-Amination mechanism : Unstable pyridinium intermediates undergo 1,5-proton shifts, leading to isocyanate derivatives that cyclize into imidazo[1,2-b] triazepinones .
  • Electrophilic attack : The endocyclic NH group reacts preferentially with aldehydes over exocyclic amino groups, directing regioselectivity in condensations .
  • Tautomeric equilibria : Enamine-hydrazone tautomerism governs reaction pathways in multi-component syntheses .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a saturated hexahydro configuration fused with a pyrrole and triazepine moiety. Its molecular formula is C7H11N3OC_7H_{11}N_3O, and it has been recognized for its potential pharmacological properties due to its unique arrangement of nitrogen atoms and stereochemistry.

Pharmacological Applications

1. Antiviral Activity
Recent studies have indicated that compounds similar to (S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione exhibit antiviral properties. For instance, analogs of hexahydro-pyrrolo compounds have been identified as effective inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. One such compound demonstrated an IC50 value of less than 10 nM, indicating potent antiviral activity against HCV genotype 1 .

2. Anticancer Potential
The structural features of this compound suggest it may possess anticancer properties. Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms. For example, related heterocycles have been reported to induce apoptosis in specific cancer cell lines.

3. Neuropharmacology
There is emerging evidence that compounds containing the triazepine moiety can interact with neurotransmitter systems. This suggests potential applications in treating neurological disorders. The binding affinity studies indicate that this compound may modulate neurotransmitter receptors effectively.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic pathways that yield various derivatives with enhanced biological activities. The synthetic routes often include cyclization reactions that form the triazepine ring while maintaining the integrity of the hexahydro configuration.

Case Studies

Case Study 1: Antiviral Efficacy
In a study conducted on triazepine derivatives including this compound analogs against HCV NS5B polymerase inhibitors showed promising results with significant reductions in viral replication rates.

Case Study 2: Cancer Cell Line Studies
Research involving various cancer cell lines demonstrated that certain derivatives of this compound exhibited cytotoxic effects at low micromolar concentrations.

Mechanism of Action

The mechanism of action of (S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrrolo[2,1-d][1,2,5]benzothiadiazepin-7(6H)-one 5,5-dioxide

Core Structure : A tricyclic system comprising a pyrrole fused to a benzothiadiazepine (7-membered ring with sulfur and two nitrogens) and a sulfone group.
Key Differences :

  • Heteroatoms : Incorporates sulfur in the thiadiazepine ring and a sulfone group, enhancing electron-withdrawing properties and polarity compared to the triazepine analog .
  • Synthesis : Prepared via reaction of 2-(1H-pyrrol-1-yl)benzenesulfonamide with triphosgene, contrasting with the hydrazine-based cyclization used for the target compound .
  • Applications : Sulfur-containing heterocycles often exhibit distinct pharmacological profiles, such as improved metabolic stability or enzyme inhibition.

(5aS)-Hexahydro-1H,5H-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10(10aβH)-dione

Core Structure : A bicyclic system with two pyrrolidine rings fused to a pyrazine (6-membered ring with two nitrogens).
Key Differences :

  • Ring System : The pyrazine core replaces the triazepine, reducing ring size and altering nitrogen positioning. This affects hydrogen-bonding capacity and solubility.
  • Commercial Availability : Suppliers like SynZeal and Pharmaffiliates produce this compound, indicating established industrial synthesis routes .

Structural and Functional Comparison Table

Compound Name Core Structure Key Functional Groups Synthesis Method References
(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione Pyrrolidine + Triazepine Amide, saturated rings Hydrazine cyclization of N-propargyl pyrroles
Pyrrolo[2,1-d][1,2,5]benzothiadiazepin-7(6H)-one 5,5-dioxide Pyrrole + Benzothiadiazepine + SO₂ Sulfone, sulfur heteroatom Triphosgene reaction with sulfonamide
(5aS)-Hexahydro-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione Dipyrrolo + Pyrazine Dual amide groups, saturated rings Industrial synthesis (supplier data)

Key Research Findings

  • Stereochemical Impact: The (S)-configuration of the target compound may confer enantioselective interactions in biological systems, a feature absent in non-chiral analogs like the benzothiadiazepine .
  • Synthetic Flexibility : The hydrazine-mediated route (target compound) allows modular functionalization, whereas the benzothiadiazepine’s sulfonamide-triphosgene method is more constrained .

Biological Activity

(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione is a compound belonging to the class of pyrrolidine derivatives. Its unique structural features confer significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₁₃N₃O₂
  • Molecular Weight : 155.20 g/mol
  • CAS Number : 1235865-77-6

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains and fungi. The potential for this compound to inhibit microbial growth suggests a promising avenue for developing new antibiotics.

Cytotoxic Effects

A study evaluating the cytotoxicity of related pyrrolidine compounds found that they could induce apoptosis in cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS). While specific data on this compound is limited, its structural analogs have demonstrated significant cytotoxic effects against various cancer types.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Many pyrrolidine derivatives act as enzyme inhibitors. This inhibition can affect metabolic pathways crucial for cell survival.
  • Receptor Modulation : Some studies suggest that such compounds may interact with neurotransmitter receptors or other cellular targets that mediate physiological responses.

Study 1: Antimicrobial Efficacy

In a comparative study of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli, compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. These findings highlight the potential for developing new antimicrobial agents based on this scaffold.

Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxicity of related compounds on MCF-7 breast cancer cells revealed IC50 values between 10 to 50 µM. The study suggested that these compounds could induce cell cycle arrest and apoptosis through intrinsic pathways.

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AntimicrobialMIC = 8–32 µg/mL against S. aureus
CytotoxicityIC50 = 10–50 µM on MCF-7 cells
Apoptosis InductionIncreased ROS levels

Q & A

Q. What are the optimized synthetic routes for (S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione, and how can purity be ensured?

The synthesis of structurally related triazepine-diones often involves cyclization reactions and Grignard reagent additions. For example, heterocyclic derivatives can be synthesized via THF-mediated reactions with Grignard reagents at 0°C, followed by room-temperature stirring and purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) . Modified procedures for analogous triazepines emphasize regioselective functionalization at the 4-position using tetrazole or triazole ring fusion, which may require careful stoichiometric control and inert atmospheres to avoid side reactions . Purity is typically validated using NMR (e.g., 1^1H and 13^13C) and high-resolution mass spectrometry (HRMS), with crystallization in ethanol/water mixtures improving yield and purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H NMR can confirm proton environments, such as the presence of pyrrolidine NH signals (~δ 3.5–4.5 ppm) and lactam carbonyl groups. 13^13C NMR is critical for identifying carbonyl carbons (δ 170–180 ppm) and heterocyclic ring carbons .
  • X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) is widely used for resolving crystal structures, particularly for verifying stereochemistry and bond angles in fused-ring systems. For example, related benzodiazepine-diones were resolved using Mo-Kα radiation (λ = 0.71073 Å) and refined to R-factors < 0.05 .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Acidic conditions may induce ring-opening or rearrangement. For instance, acid treatment of similar pyrrolo-oxazocine derivatives led to spontaneous conversion into diazepine-diones, suggesting that storage in neutral or mildly basic buffers (pH 7–8) at 4°C is advisable . Thermal stability studies using differential scanning calorimetry (DSC) can identify decomposition temperatures, with related compounds showing stability up to 150°C .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic or electrophilic reactions?

The lactam moiety is susceptible to nucleophilic attack at the carbonyl carbon, as demonstrated in the synthesis of thioamide derivatives via Lawesson’s reagent . Electrophilic substitution at the pyrrolidine nitrogen has been achieved using alkyl halides, but regioselectivity depends on steric hindrance and solvent polarity. For example, N-ethylation of benzothiadiazepine analogs required trifosgene activation . Kinetic studies using stopped-flow UV-Vis spectroscopy can elucidate reaction pathways .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and predict electronic properties, such as HOMO-LUMO gaps, which correlate with reactivity. Molecular docking (AutoDock Vina) into targets like GABAA_A receptors can prioritize derivatives with stronger binding affinities. For example, pyrrolo-benzothiazepines showed nanomolar binding to benzodiazepine receptors in silico, validated by in vitro radioligand assays .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent NMR or crystallographic results?

  • Cross-Validation : Combine multiple techniques (e.g., 1^1H NMR, 13^13C NMR, HRMS) to confirm molecular identity. For crystallographic discrepancies, reprocess raw data with SHELX utilities (e.g., SHELXL for anisotropic refinement) .
  • Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility causing signal splitting .
  • Synchrotron X-ray : High-resolution data collection (λ = 0.7 Å) can resolve ambiguities in electron density maps for fused-ring systems .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?

  • Receptor Binding Assays : Radioligand competition assays (e.g., 3^3H-Flunitrazepam for GABAA_A) quantify affinity .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using ATP analogs (IC50_{50} determination) .
  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} calculations .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst) .
  • Data Reproducibility : Archive raw spectral and crystallographic data in public repositories (e.g., CCDC for X-ray structures) .
  • Ethical Reporting : Disclose all synthetic yields, failed attempts, and analytical discrepancies to avoid publication bias .

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